![molecular formula C20H22N4O4S2 B2886742 4-(morpholinosulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448122-59-5](/img/structure/B2886742.png)
4-(morpholinosulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as MPT0B390, is a novel compound that has gained attention due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Heterocyclic Synthesis
4-(Morpholinosulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide and its derivatives have been explored in the field of heterocyclic synthesis. Mohareb et al. (2004) focused on synthesizing benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives including pyrazole, isoxazole, and pyrimidine (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis of Morpholinocoumarin
The synthesis of 4-morpholinocoumarin, a derivative of this compound, was studied by Jagodziński et al. (2000). They investigated the reactions of 3-keto thioamides with ethyl bromoacetate and ethyl 2-bromopropionate, yielding various cyclic derivatives (Jagodziński, Wesołowska, & Sośnicki, 2000).
Anti-Breast Cancer Applications
Kumar et al. (2021) synthesized and evaluated a derivative for its anti-breast cancer activity. The compound showed promising results against the MCF-7 breast cancer cell line, demonstrating its potential as an anti-cancer agent (Kumar, Kumar, Barnwal, & Singh, 2021).
Antiaggregatory and Antithrombotic Effects
Banno et al. (1999) explored the antiaggregatory and antithrombotic effects of a derivative, focusing on its role as a platelet glycoprotein IIb/IIIa receptor antagonist. This research indicates the compound's potential in thrombotic disease treatment (Banno, Kawazura, Yutaka, Sakuma, Kitamori, Hosoya, Kibayashi, Yamashita, Umemura, & Nakashima, 1999).
Synthesis of Celecoxib Derivatives
Küçükgüzel et al. (2013) synthesized N-substituted derivatives and evaluated them for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This highlights the compound's multifaceted potential in medicinal chemistry (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Antibacterial and Antioxidant Activity
Mamatha et al. (2019) synthesized and characterized a derivative for its antibacterial, antioxidant, and anti-TB activities. The study included molecular docking studies for InhA protein, indicating the compound's potential in treating tuberculosis and other microbial infections (Mamatha, Bhat, Sagar, & Meenakshi, 2019).
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c25-20(21-8-10-23-9-7-18(22-23)19-2-1-15-29-19)16-3-5-17(6-4-16)30(26,27)24-11-13-28-14-12-24/h1-7,9,15H,8,10-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTOBVPTHKEMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.